molecular formula C24H22N2O B3969572 3,3-dimethyl-5-(3-pyridinyl)-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one

3,3-dimethyl-5-(3-pyridinyl)-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one

Cat. No. B3969572
M. Wt: 354.4 g/mol
InChI Key: IRXLOOHPFLBWHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-dimethyl-5-(3-pyridinyl)-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one, also known as DMBP, is a synthetic compound that has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 3,3-dimethyl-5-(3-pyridinyl)-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one is not fully understood, but it is believed to involve the inhibition of key enzymes or signaling pathways involved in cancer growth, inflammation, and viral replication. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer invasion and metastasis. Moreover, this compound has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity. Moreover, this compound has been found to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes, which may protect cells from oxidative stress. Additionally, this compound has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory activity.

Advantages and Limitations for Lab Experiments

One advantage of using 3,3-dimethyl-5-(3-pyridinyl)-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one in lab experiments is its relatively low toxicity compared to other anticancer and anti-inflammatory agents. Moreover, this compound has been shown to exhibit high selectivity towards cancer cells, which may reduce the risk of side effects. However, one limitation of using this compound is its moderate solubility in water, which may limit its bioavailability and require the use of organic solvents.

Future Directions

There are several future directions for the research on 3,3-dimethyl-5-(3-pyridinyl)-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one. One direction is to optimize the synthesis method to increase the yield and purity of the final product. Another direction is to investigate the potential of this compound as a therapeutic agent for other diseases, such as viral infections and neurodegenerative disorders. Moreover, further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other drugs. Finally, the development of this compound derivatives with improved pharmacokinetic properties and efficacy may enhance its therapeutic potential in the future.

Scientific Research Applications

3,3-dimethyl-5-(3-pyridinyl)-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one has been shown to exhibit promising biological activities, including anticancer, anti-inflammatory, and antiviral properties. In particular, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Moreover, this compound has been shown to suppress the production of pro-inflammatory cytokines and reduce inflammation in animal models of rheumatoid arthritis. Additionally, this compound has been found to inhibit the replication of dengue virus and herpes simplex virus.

properties

IUPAC Name

3,3-dimethyl-5-pyridin-3-yl-2,4,5,6-tetrahydrobenzo[a]phenanthridin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O/c1-24(2)12-18-22(20(27)13-24)21-17-8-4-3-6-15(17)9-10-19(21)26-23(18)16-7-5-11-25-14-16/h3-11,14,23,26H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXLOOHPFLBWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C3=C(C=CC4=CC=CC=C43)NC2C5=CN=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,3-dimethyl-5-(3-pyridinyl)-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one
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3,3-dimethyl-5-(3-pyridinyl)-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one
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3,3-dimethyl-5-(3-pyridinyl)-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one
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3,3-dimethyl-5-(3-pyridinyl)-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one
Reactant of Route 5
3,3-dimethyl-5-(3-pyridinyl)-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one
Reactant of Route 6
3,3-dimethyl-5-(3-pyridinyl)-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one

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